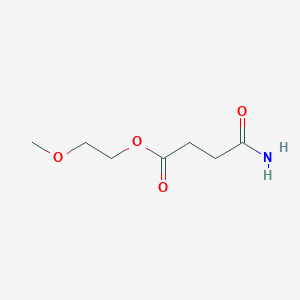
Pegorgotein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Elle a été conçue comme un piégeur de radicaux libres dérivés de l'oxygène, visant à réduire le stress oxydatif dans diverses conditions médicales . La pegorgoteine a été étudiée pour ses effets thérapeutiques potentiels dans des conditions telles que les traumatismes crâniens graves, les lésions de reperfusion et les accidents vasculaires cérébraux .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La pegorgoteine est synthétisée par conjugaison de la superoxyde dismutase avec du polyéthylène glycol. Le processus implique l'activation du polyéthylène glycol avec un agent d'activation approprié, suivie de sa réaction avec la superoxyde dismutase dans des conditions contrôlées . Les conditions de réaction comprennent généralement le maintien d'un pH et d'une température spécifiques pour assurer la stabilité et l'activité du conjugué résultant.
Méthodes de Production Industrielle : La production industrielle de pegorgoteine implique la synthèse à grande échelle utilisant des bioréacteurs pour produire la superoxyde dismutase, suivie de sa conjugaison avec du polyéthylène glycol. Le processus est optimisé pour obtenir un rendement et une pureté élevés, assurant l'efficacité et la sécurité du composé pour une utilisation clinique .
Analyse Des Réactions Chimiques
Types de Réactions : La pegorgoteine subit principalement des réactions liées à ses propriétés antioxydantes. Elle participe à des réactions redox, où elle piège les espèces réactives de l'oxygène, réduisant ainsi le stress oxydatif .
Réactifs et Conditions Courants : Les réactifs courants utilisés dans la synthèse de la pegorgoteine comprennent le polyéthylène glycol, la superoxyde dismutase et des agents d'activation tels que la N-hydroxysuccinimide . Les réactions sont généralement effectuées dans des conditions douces pour préserver l'activité de l'enzyme.
Principaux Produits Formés : Le principal produit formé à partir de la synthèse de la pegorgoteine est la superoxyde dismutase conjuguée au polyéthylène glycol, qui présente une stabilité accrue et une immunogénicité réduite par rapport à l'enzyme native .
4. Applications de la Recherche Scientifique
Médecine : La pegorgoteine a été explorée comme agent thérapeutique pour des conditions telles que les lésions cérébrales traumatiques, les lésions de reperfusion et les accidents vasculaires cérébraux.
5. Mécanisme d'Action
La pegorgoteine exerce ses effets en piégeant les espèces réactives de l'oxygène, réduisant ainsi le stress oxydatif. Le composé cible les radicaux libres et les neutralise, empêchant les dommages cellulaires et l'inflammation . Les voies moléculaires impliquées comprennent l'inhibition des voies de signalisation induites par le stress oxydatif, telles que la voie de signalisation Wnt/β-caténine .
Applications De Recherche Scientifique
Mécanisme D'action
Pegorgotein exerts its effects by scavenging reactive oxygen species, thereby reducing oxidative stress. The compound targets free radicals and neutralizes them, preventing cellular damage and inflammation . The molecular pathways involved include the inhibition of oxidative stress-induced signaling pathways, such as the Wnt/β-catenin signaling pathway .
Comparaison Avec Des Composés Similaires
La pegorgoteine est unique en sa conjugaison avec le polyéthylène glycol, ce qui améliore sa stabilité et réduit son immunogénicité par rapport à la superoxyde dismutase native . Des composés similaires comprennent :
Superoxyde Dismutase : L'enzyme native sans conjugaison au polyéthylène glycol.
Catalase Conjuguée au Polyéthylène Glycol : Une autre enzyme antioxydante conjuguée au polyéthylène glycol pour une stabilité accrue.
Glutathion Peroxydase Conjuguée au Polyéthylène Glycol : Une enzyme qui réduit le peroxyde d'hydrogène et les hydroperoxydes organiques, conjuguée au polyéthylène glycol pour des propriétés améliorées.
La pegorgoteine se distingue par son application spécifique dans la réduction du stress oxydatif dans les conditions médicales et ses propriétés améliorées grâce à la conjugaison au polyéthylène glycol .
Propriétés
Numéro CAS |
155773-57-2 |
|---|---|
Formule moléculaire |
C7H13NO4 |
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
2-methoxyethyl 4-amino-4-oxobutanoate |
InChI |
InChI=1S/C7H13NO4/c1-11-4-5-12-7(10)3-2-6(8)9/h2-5H2,1H3,(H2,8,9) |
Clé InChI |
VJDVWBDSMDTODO-UHFFFAOYSA-N |
SMILES |
COCCOC(=O)CCC(=O)N |
SMILES canonique |
COCCOC(=O)CCC(=O)N |
Key on ui other cas no. |
155773-57-2 |
Synonymes |
PEG-SOD pegorgotein polyethylene glycol-superoxide dismutase |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


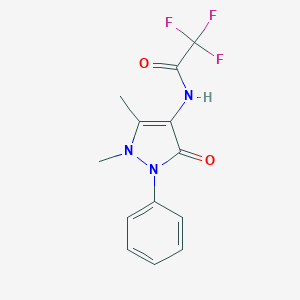
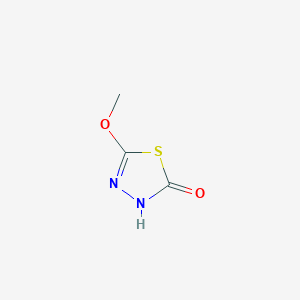
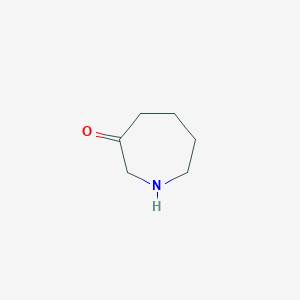
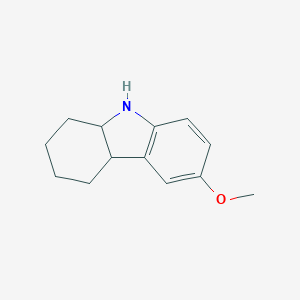
![3-Oxabicyclo[3.3.1]nonan-9-one](/img/structure/B168774.png)
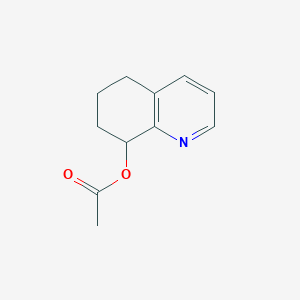
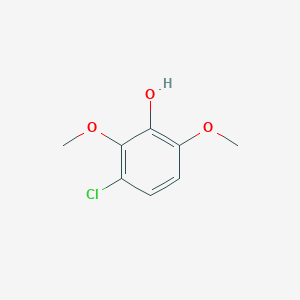
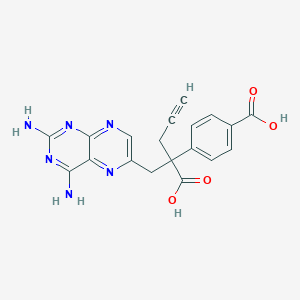
![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B168782.png)
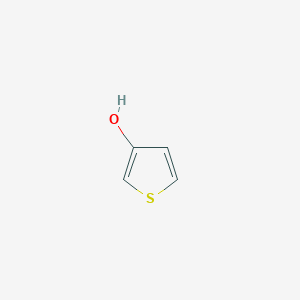
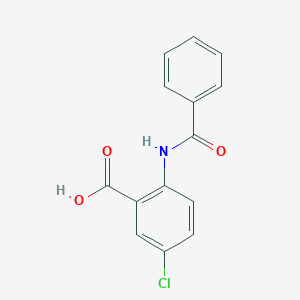
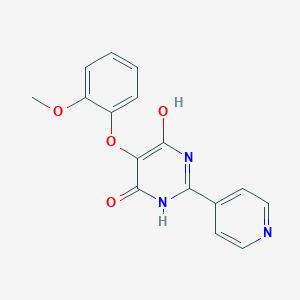
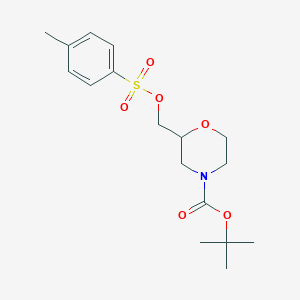
![(3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione](/img/structure/B168797.png)
